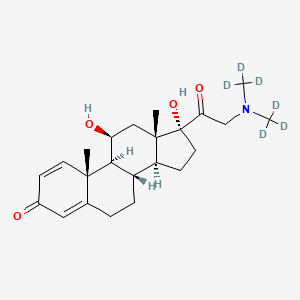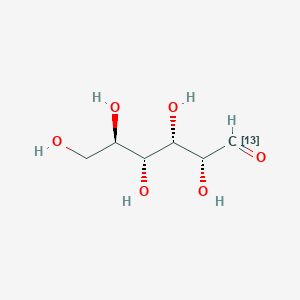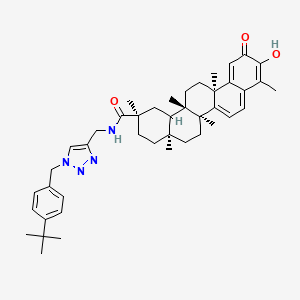
Prednisolone 21-dimethylamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone 21-dimethylamine-d6 is a deuterated form of Prednisolone 21-dimethylamine. Prednisolone itself is a synthetic glucocorticoid, which is widely used for its anti-inflammatory and immunosuppressive properties . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of prednisolone due to its stable isotope labeling .
Métodos De Preparación
The preparation of Prednisolone 21-dimethylamine-d6 involves several synthetic steps. The process typically starts with prednisone acetate as the raw material. The steps include:
3, 20-keto protective reaction: Protecting the keto groups to prevent unwanted reactions.
11-keto reduction reaction: Reducing the 11-keto group to a hydroxyl group.
21-hydroxyl esterification reaction: Esterifying the 21-hydroxyl group.
3, 20-keto deprotection reaction: Removing the protective groups from the keto groups.
21-acetic ester hydrolysis reaction: Hydrolyzing the ester to yield the final product.
This method is efficient and suitable for large-scale industrial production due to its simplicity and low production cost .
Análisis De Reacciones Químicas
Prednisolone 21-dimethylamine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and oxidized derivatives of prednisolone .
Aplicaciones Científicas De Investigación
Prednisolone 21-dimethylamine-d6 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the metabolic pathways and stability of prednisolone.
Biology: To investigate the biological effects and interactions of prednisolone at the molecular level.
Medicine: To understand the pharmacokinetics and pharmacodynamics of prednisolone in the human body.
Industry: Used in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Prednisolone 21-dimethylamine-d6 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modify gene transcription. This process up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The primary molecular targets include transcription factors such as AP-1 and NF-kB .
Comparación Con Compuestos Similares
Prednisolone 21-dimethylamine-d6 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Prednisone: A precursor to prednisolone with similar anti-inflammatory properties.
Hydrocortisone: Another glucocorticoid with a similar mechanism of action but different potency.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
These compounds share similar therapeutic uses but differ in their pharmacokinetic profiles and potency.
Propiedades
Fórmula molecular |
C23H33NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-[bis(trideuteriomethyl)amino]acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i3D3,4D3 |
Clave InChI |
BYUWTUZDHVVPSF-BOHBHFLRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)C([2H])([2H])[2H] |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)

![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)





![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

